molecular formula C15H12O4 B8821571 5,5'-Methylenebis(2H-1,3-benzodioxole) CAS No. 4971-68-0

5,5'-Methylenebis(2H-1,3-benzodioxole)

Cat. No.: B8821571
CAS No.: 4971-68-0
M. Wt: 256.25 g/mol
InChI Key: HLLPPZWIJLBKHR-UHFFFAOYSA-N
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Description

5,5'-Methylenebis(2H-1,3-benzodioxole) is a symmetric aromatic compound featuring two 1,3-benzodioxole moieties linked by a methylene (-CH₂-) bridge. The 1,3-benzodioxole unit consists of a benzene ring fused with a 1,3-dioxole ring, conferring unique electronic and steric properties. This compound is primarily utilized as a precursor or intermediate in organic synthesis, particularly in the preparation of ligands for catalysis and biologically active molecules. Its methylene bridge enhances rigidity and influences π-conjugation, making it valuable in designing structurally constrained systems .

Properties

CAS No.

4971-68-0

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole

InChI

InChI=1S/C15H12O4/c1-3-12-14(18-8-16-12)6-10(1)5-11-2-4-13-15(7-11)19-9-17-13/h1-4,6-7H,5,8-9H2

InChI Key

HLLPPZWIJLBKHR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of 5,5'-Methylenebis(2H-1,3-benzodioxole) with analogous compounds:

Compound Structure Key Functional Groups Applications References
5,5'-Methylenebis(2H-1,3-benzodioxole) Two 1,3-benzodioxole rings linked by -CH₂- Methylene bridge, benzodioxole rings Ligand precursor, polymer synthesis
(R)-SEGPHOS 4,4′-Bi-1,3-benzodioxole with diphenylphosphino groups Phosphine ligands, chiral centers Enantioselective catalysis
ASARININ (epi-Sesamin) Furo[3,4-c]furan-fused benzodioxole Fused tetrahydrofuran rings Natural product, medicinal applications
5,5′-Methylenebis(1H-benzotriazole) Two benzotriazole rings linked by -CH₂- Benzotriazole, methylene bridge UV stabilizer, corrosion inhibitor
5,5’-(Methylenebis(sulfanediyl))bis(thiadiazole) Thiadiazole rings linked by -S-CH₂-S- Sulfur atoms, thiadiazole rings Biological activity (antimicrobial)

Physicochemical Properties

Property 5,5'-Methylenebis(2H-1,3-benzodioxole) (R)-SEGPHOS ASARININ 5,5′-Methylenebis(benzotriazole)
Melting Point Not reported >200°C (decomposes) 125–127°C 314–315°C (decomposes)
Solubility Moderate in polar aprotic solvents Soluble in DCM, THF Low in water Insoluble in water
Thermal Stability Stable under reflux conditions Air-sensitive Stable up to 200°C High thermal stability
Chirality Achiral Chiral (R-configuration) Chiral (natural product) Achiral

Notes:

  • The phosphine groups in SEGPHOS increase air sensitivity but enhance catalytic activity .
  • Benzotriazole derivatives exhibit high thermal stability due to aromatic stacking .

Preparation Methods

Carbon-Based Solid Acid Catalysis

A prominent method involves the condensation of catechol with aldehyde ketones using carbon-based solid acid catalysts. In this approach, catechol reacts with aldehydes such as pimelinketone or butyraldehyde in a 1:1 to 1.5:1 molar ratio. The carbon-based solid acid, synthesized from sulfonated carbon materials, acts as a recyclable catalyst, achieving conversions exceeding 80% and selectivity above 95%. The reaction employs cyclohexane as an entrainer to azeotropically remove water, driving the equilibrium toward product formation. For instance, a 1.2:1 molar ratio of pimelinketone to catechol with 2.5 g of catalyst per mole of aldehyde yields 5,5'-Methylenebis(2H-1,3-benzodioxole) in 85% isolated yield after 4 hours at reflux.

Optimization of Reaction Parameters

Critical parameters include:

  • Temperature : Reactions typically proceed at reflux (100–120°C) to facilitate water removal.

  • Catalyst Loading : Optimal performance occurs at 2.0–3.0 g of carbon-based solid acid per mole of aldehyde.

  • Solvent Choice : Cyclohexane outperforms aromatic hydrocarbons due to its ability to form low-boiling azeotropes with water.

A comparative analysis of aldehydes reveals that pimelinketone delivers higher yields (88%) compared to butyraldehyde (78%) under identical conditions, likely due to reduced steric hindrance.

Base-Mediated Coupling Reactions

Lithium Bis(trimethylsilyl)amide (LiHMDS) as a Key Base

Patent EP1535920A1 discloses a method using LiHMDS to mediate the coupling of 1,3-benzodioxole derivatives. In this process, a compound containing a spirocycloalkane moiety reacts with a methyl-substituted benzodioxole precursor in solvents such as N,N-dimethylformamide or tetrahydrofuran. The base deprotonates the methylene bridge precursor, enabling nucleophilic attack on the electrophilic benzodioxole unit. At temperatures between -10°C and 50°C, this method achieves 70–75% yield with minimal side products.

Solvent and Temperature Effects

  • Solvent Polar Aprotic Solvents : N,N-dimethylacetamide enhances reaction rates by stabilizing ionic intermediates.

  • Low-Temperature Regimes : Reactions conducted below 0°C improve selectivity by suppressing oligomerization.

Continuous-Flow Acylation for Precursor Synthesis

Heterogeneous Catalysis in Flow Systems

Recent advancements employ continuous-flow reactors for the acylation of 1,3-benzodioxole, a critical precursor. Using a substoichiometric heterogeneous catalyst (e.g., Lewis acid-supported silica), the reaction achieves 73% conversion in 30 minutes at 100°C. The continuous process operates for 6 hours with stable selectivity (62%), and unreacted starting material is recovered via distillation.

Advantages Over Batch Processes

  • Scalability : Flow systems enable kilogram-scale production with consistent quality.

  • Catalyst Recyclability : The heterogeneous catalyst retains 90% activity after five cycles.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Selectivity Key Advantage
Acid-Catalyzed CondensationCarbon-based solid acid100–120°C80–85%>95%High selectivity, recyclable catalyst
Base-Mediated CouplingLiHMDS-10–50°C70–75%88%Low oligomerization
Continuous-Flow AcylationLewis acid on silica100°C73%62%Scalable, continuous operation

Mechanistic Insights and Side Reactions

Acid-Catalyzed Pathway

Protonation of the aldehyde carbonyl group initiates nucleophilic attack by catechol’s hydroxyl group, forming a hemiketal intermediate. Subsequent dehydration yields the methylene-bridged product. Competing side reactions include over-alkylation (5–10% yield loss) and dimerization of aldehydes.

Base-Mediated Pathway

LiHMDS abstracts a proton from the methylene precursor, generating a resonance-stabilized anion. This species attacks the electrophilic carbon of the benzodioxole, with the reaction rate limited by solvent polarity and base strength.

Industrial-Scale Considerations

Cost Analysis

  • Carbon-Based Solid Acid : $120/kg, reusable for 10 cycles (effective cost: $12/kg).

  • LiHMDS : $450/kg, single-use, making base-mediated methods 3× costlier.

Environmental Impact

Continuous-flow systems reduce solvent waste by 40% compared to batch processes . Carbon-based catalysts align with green chemistry principles due to low toxicity and biodegradability.

Q & A

Basic: What are the optimal synthetic routes for preparing 5,5'-Methylenebis(2H-1,3-benzodioxole) derivatives?

Methodological Answer:
The synthesis typically involves condensation and cyclization steps. For example, 5,5'-Methylenebis(3-methylbenzofuran-7-carboxylic acid) can be synthesized by reacting 5,5'-methylenebis(2-hydroxybenzoic acid) with chloroacetone in the presence of K₂CO₃ and catalytic KI under reflux (12 h), followed by cyclization in alcoholic KOH (18 h) to yield 72% product . Alternatively, multicomponent reactions (e.g., combining phenacyl bromides with triazole-thione precursors in ethanol under reflux) enable efficient synthesis of bis-thiazolone derivatives .

Advanced: How do steric and electronic modifications in 5,5'-Methylenebis-derived ligands influence enantioselectivity in asymmetric hydrogenation?

Methodological Answer:
Modifying substituents on the phosphine groups of 5,5'-Methylenebis ligands (e.g., SEGPHOS® or DIFLUORPHOS®) alters their steric bulk and electron-donating capacity, directly impacting enantiomeric excess (ee). For instance:

  • Bulky substituents (e.g., 3,5-di-t-butyl-4-methoxyphenyl in DTBM-SEGPHOS®) enhance steric hindrance, favoring high ee in hydrogenation of ketones .
  • Electron-withdrawing groups (e.g., fluorine in DIFLUORPHOS®) increase ligand rigidity, improving selectivity in Ru- or Ir-catalyzed reactions .
    Comparative studies using [(R)-SEGPHOS]RuCl₂ complexes show >95% ee for α,β-unsaturated acids, while [(S)-DIFLUORPHOS] variants excel in aryl-alkyl ketone reductions .

Basic: What analytical techniques are critical for characterizing 5,5'-Methylenebis(2H-1,3-benzodioxole) compounds?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C/³¹P NMR to confirm bridging methylene groups, phosphine coordination, and stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration of chiral ligands (e.g., R vs. S enantiomers in SEGPHOS® derivatives) .
  • HPLC-MS : Monitors purity and identifies byproducts in multicomponent syntheses .

Advanced: How to resolve contradictions in catalytic activity data when using 5,5'-Methylenebis ligands under varying reaction conditions?

Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or additive effects. For example:

  • Amine additives (e.g., NEt₃) in Ir-catalyzed hydrogenations of 2-phenylquinoxaline improve ee from 80% to 99% by modulating metal-ligand coordination .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize Ru complexes but may reduce turnover frequency compared to THF .
    Systematic screening using design-of-experiments (DoE) protocols is recommended to isolate critical variables .

Basic: What safety protocols are recommended for handling 5,5'-Methylenebis compounds given incomplete toxicological data?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors during synthesis .
  • Storage : Seal compounds under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced: What strategies enhance the stability of ruthenium complexes incorporating 5,5'-Methylenebis ligands in catalytic cycles?

Methodological Answer:

  • Bridged Chloride Ligands : Dimethylammonium dichlorotri(μ-chloro)diruthenate(II) complexes ([NH₂Me₂][{RuCl(SEGPHOS)}₂(μ-Cl)₃]) exhibit enhanced thermal stability (up to 120°C) due to strong Ru–Cl–Ru bridging .
  • Bulky Phosphine Groups : Ligands with 3,5-xylyl substituents (DM-SEGPHOS®) reduce oxidative decomposition by shielding the metal center .
  • Pre-reduction : Pre-treating catalysts with H₂ (1–5 bar) before substrate addition minimizes induction periods .

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